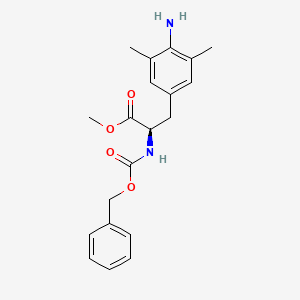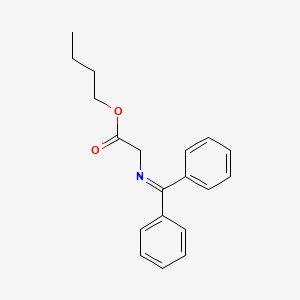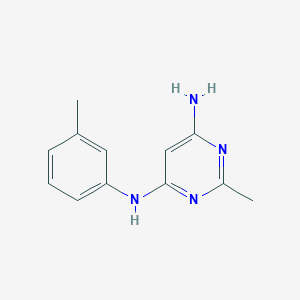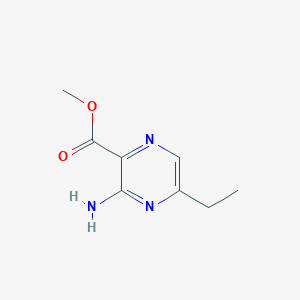![molecular formula C7H6N4O B13103504 2-amino-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B13103504.png)
2-amino-4H-pyrido[1,2-a][1,3,5]triazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound that belongs to the class of pyridotriazines. This compound is characterized by a fused ring system consisting of a pyridine ring and a triazine ring. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-4H-pyrido[1,2-a][1,3,5]triazin-4-one can be achieved through various methods. One versatile approach involves the reaction of 2-aminopyridines with carbonyl compounds under specific conditions. For example, a quasi-one pot synthesis method has been reported, where 2-aminopyridines react with carbonyl compounds in the presence of a base to form the desired triazine compound .
Another method involves the use of N-2-pyridylamidine and carbon dioxide under base-promoted conditions. This reaction leads to the formation of pyrido[1,2-a][1,3,5]triazin-4-ones with moderate to excellent yields .
Industrial Production Methods: Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yields and purity. The Suzuki cross-coupling reaction is one such method, where 2-diethylamino-4H-7-iodopyrido[1,2-a][1,3,5]triazin-4-one reacts with arylboronic acids in water to produce the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: 2-amino-4H-pyrido[1,2-a][1,3,5]triazin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the amino group and the triazine ring.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include bases, carbonyl compounds, and arylboronic acids. Reaction conditions often involve the use of solvents such as water, dioxane, and acetone, with temperatures ranging from room temperature to elevated temperatures .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the reaction with arylboronic acids in a Suzuki cross-coupling reaction yields aryl-substituted pyridotriazines .
Aplicaciones Científicas De Investigación
2-amino-4H-pyrido[1,2-a][1,3,5]triazin-4-one has a wide range of scientific research applications. In medicinal chemistry, it has been explored for its potential as a therapeutic agent due to its biological activities. It has shown promise in the development of novel drugs targeting various diseases, including cancer and infectious diseases .
In the field of chemistry, this compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 2-amino-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been reported to inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) in cancer cells .
Comparación Con Compuestos Similares
2-amino-4H-pyrido[1,2-a][1,3,5]triazin-4-one can be compared with other similar compounds, such as 2-amino-3-cyano-4H-chromenes and 2-thioxopyrimidines. These compounds share structural similarities but differ in their functional groups and biological activities .
List of Similar Compounds:- 2-amino-3-cyano-4H-chromenes
- 2-thioxopyrimidines
- 4H-pyrido[1,2-a]pyrimidine-2-hydroxy-4-one
Conclusion
This compound is a compound of significant interest in various scientific fields due to its unique structure and potential applications. Its synthesis, chemical reactions, and biological activities make it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C7H6N4O |
|---|---|
Peso molecular |
162.15 g/mol |
Nombre IUPAC |
2-aminopyrido[1,2-a][1,3,5]triazin-4-one |
InChI |
InChI=1S/C7H6N4O/c8-6-9-5-3-1-2-4-11(5)7(12)10-6/h1-4H,(H2,8,10,12) |
Clave InChI |
VUUSTWAXMCWAKO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC(=NC(=O)N2C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-cyclopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate](/img/structure/B13103429.png)


![4-[(2R,3S,4S)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenol](/img/structure/B13103450.png)



![Oxepino[2,3-D]pyrimidine](/img/structure/B13103468.png)





